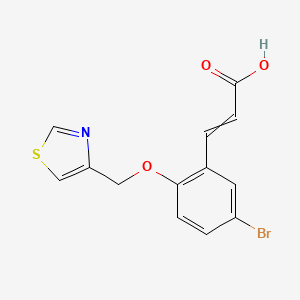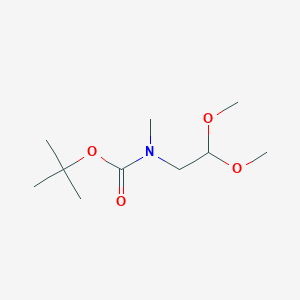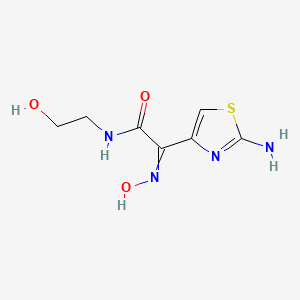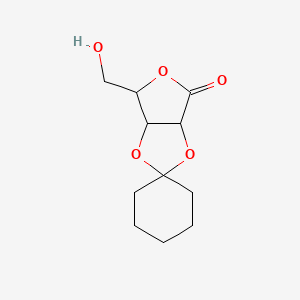
2,3-O-cyclohexylidene-(L)-Lyxonic acid gamma-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-O-cyclohexylidene-(L)-Lyxonic acid gamma-lactone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of lyxonic acid, featuring a cyclohexylidene protective group and a gamma-lactone ring. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-cyclohexylidene-(L)-Lyxonic acid gamma-lactone typically involves the protection of lyxonic acid with a cyclohexylidene group, followed by lactonization to form the gamma-lactone ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3-O-cyclohexylidene-(L)-Lyxonic acid gamma-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the lactone ring or the cyclohexylidene group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,3-O-cyclohexylidene-(L)-Lyxonic acid gamma-lactone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3-O-cyclohexylidene-(L)-Lyxonic acid gamma-lactone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylidene group and gamma-lactone ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-O-cyclohexylidene-D-ribonic acid gamma-lactone
- 2,3-O-cyclohexylidene-D-gulonic acid gamma-lactone
- D-(-)-Gulonic acid gamma-lactone
Uniqueness
2,3-O-cyclohexylidene-(L)-Lyxonic acid gamma-lactone stands out due to its specific stereochemistry and the presence of the cyclohexylidene protective group. These features confer unique reactivity and stability, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c12-6-7-8-9(10(13)14-7)16-11(15-8)4-2-1-3-5-11/h7-9,12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHFUIUOGMRDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(OC(=O)C3O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094802.png)
![9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14094820.png)
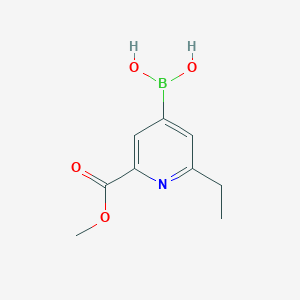
![methyl [3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14094825.png)
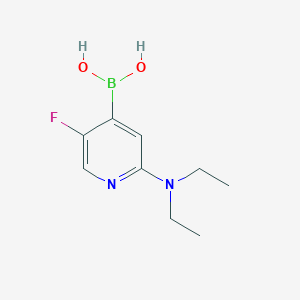

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14094849.png)
![(2Z)-[2-(4-chlorophenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14094855.png)
![N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14094864.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094866.png)
